molecular formula C18H15N5S B15031344 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15031344
M. Wt: 333.4 g/mol
InChI Key: ZKTIUCLAQMGPJT-RGVLZGJSSA-N
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Description

4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, a triazole ring, and a thiol group, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of indole derivatives with triazole precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to obtain the desired indole product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the indole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings.

Scientific Research Applications

4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the indole core, triazole ring, and thiol group allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5S/c1-12-6-8-13(9-7-12)17-21-22-18(24)23(17)20-11-14-10-19-16-5-3-2-4-15(14)16/h2-11,19H,1H3,(H,22,24)/b20-11+

InChI Key

ZKTIUCLAQMGPJT-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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